REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:7][C:8]1[C:16]([CH2:17][CH3:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>>[OH:7][C:8]1[C:16]([CH2:17][CH3:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:11]
|
Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
63.15 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)Cl)C=CC=C1CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was 123°-126° C.
|
Type
|
CUSTOM
|
Details
|
The same compound was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC=C1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |